Cas no 1369247-22-2 (1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo-)

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo-
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- インチ: 1S/C6H7NO3/c1-3-4(6(9)10)2-5(8)7-3/h2H2,1H3,(H,7,8)(H,9,10)
- InChIKey: DCFZFHDZGVHGEG-UHFFFAOYSA-N
- ほほえんだ: N1C(=O)CC(C(O)=O)=C1C
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658833-5.0g |
2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
1369247-22-2 | 5.0g |
$3062.0 | 2023-03-11 | ||
Enamine | EN300-658833-2.5g |
2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
1369247-22-2 | 2.5g |
$2418.0 | 2023-03-11 | ||
Enamine | EN300-658833-10.0g |
2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
1369247-22-2 | 10.0g |
$3849.0 | 2023-03-11 | ||
Enamine | EN300-658833-1.0g |
2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
1369247-22-2 | 1.0g |
$1166.0 | 2023-03-11 |
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo- 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo-に関する追加情報
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo
The compound 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo, with CAS number 1369247-22-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrrole derivatives, which are widely studied due to their unique chemical properties and potential applications in various industries. The structure of this compound features a pyrrole ring with a carboxylic acid group at position 3 and a dihydroxy group at positions 4 and 5. Additionally, the presence of a methyl group at position 2 and an oxo group at position 5 further enhances its chemical versatility.
Recent studies have highlighted the importance of 1H-Pyrrole-3-carboxylic acid derivatives in drug discovery. Researchers have explored the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain enzymes associated with neurodegenerative diseases.
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo involves a multi-step process that typically begins with the preparation of the pyrrole ring. One common approach is the Paal-Knorr synthesis, which utilizes β-diketones or β-diketo esters as starting materials. The subsequent introduction of functional groups such as the carboxylic acid and methyl groups is achieved through carefully designed reaction sequences. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.
In terms of physical properties, this compound exhibits a melting point around 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various chemical reactions and formulations. The compound's stability under different conditions has also been studied extensively, with results indicating moderate stability under standard storage conditions.
The application of 1H-Pyrrole-3-carboxylic acid derivatives extends beyond pharmaceuticals into materials science. For example, researchers have investigated its use as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
In conclusion, 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo is a versatile compound with significant potential in multiple fields. Its unique structure and functional groups make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in both academic and industrial settings.
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